molecular formula C11H12FNO3 B1276408 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid CAS No. 904766-63-8

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

Cat. No. B1276408
M. Wt: 225.22 g/mol
InChI Key: CHWRAGGSWHBHFW-UHFFFAOYSA-N
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Description

The compound 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is a chemical that is not directly described in the provided papers. However, similar compounds with related structures have been studied for various applications, such as spectrophotometric and fluorimetric determination of aliphatic thiol drugs , as potential radioligands for the GABA receptor in the brain , and for their molecular structure and properties [3, 5].

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of a compound with a similar structure was achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Another synthesis method involved a Schiff reaction between a hydroxybenzophenone derivative and γ-aminobutyric acid . These methods could potentially be adapted for the synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as IR, (1)H NMR, and single-crystal X-ray diffraction studies [3, 5]. The crystal structure of one such compound was solved by direct methods and refined to a final R-value, indicating the precision of the structural data obtained .

Chemical Reactions Analysis

The related compounds have been shown to react with other chemicals under certain conditions. For example, one compound reacts rapidly and selectively with thiol compounds to give stable fluorescent thiol adducts . Another forms complexes with various transition metal ions, where the carboxylate groups act as bidentate ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. The vibrational wavenumbers were computed using HF and DFT methods, and the stability of the molecules was analyzed using NBO analysis . The thermal stability was determined using DTA and TGA analysis . These studies provide a comprehensive understanding of the behavior and characteristics of these compounds, which could be extrapolated to 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.

Scientific Research Applications

  • Molecular Structure and Crystal Analysis :

    • Study 1 : Analyzing the molecular structure and crystallization of closely related compounds. For instance, a study on 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid examines its crystallization and molecular angles, which aids in understanding the structural properties of similar compounds (Nayak et al., 2013).
  • Vibrational and Structural Studies :

    • Study 2 : Exploring the vibrational, structural, and electronic properties of similar compounds, such as the 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This research provides insights into the stability and reactivity of these molecules, relevant to the development of new materials and drugs (Raju et al., 2015).
  • Optical Properties and Potential Biomedical Applications :

    • Study 3 : The synthesis of derivatives of this compound and their optical properties, such as fluorescence, could be crucial in biomedical applications like Alzheimer’s disease diagnosis (Fa et al., 2015).
  • Noncovalent Interactions and Crystal Packing Analysis :

    • Study 4 : Examining the non-covalent interactions within similar compounds, such as 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, which plays a significant role in their crystal packing and stability. This is vital for understanding the material properties and designing new compounds with desired features (Ashfaq et al., 2021).
  • Synthesis and Chemical Reactions :

    • Study 5 : Research on synthesizing and characterizing novel compounds, such as 4-((4-Bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, which can have applications in material science and pharmaceuticals (Chen et al., 2013).
  • Potential Therapeutic Applications :

    • Study 6 : Investigating the therapeutic potential of similar compounds in the context of diseases such as arthritis and their pharmacological profiles (Yasuda et al., 1996).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection. If inhaled or ingested, seek medical attention immediately .

properties

IUPAC Name

4-(2-fluoro-5-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWRAGGSWHBHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424264
Record name 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

CAS RN

904766-63-8
Record name 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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